2-Fluoro-3-(trifluoromethyl)benzoyl chloride

Medicinal Chemistry ADME Drug Design

2-Fluoro-3-(trifluoromethyl)benzoyl chloride (CAS 208173-19-7) is a highly electrophilic benzoyl chloride derivative characterized by the presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring. With a molecular formula of C8H3ClF4O and a molecular weight of 226.55 g/mol, it serves as a versatile building block in organic synthesis.

Molecular Formula C8H3ClF4O
Molecular Weight 226.55 g/mol
CAS No. 208173-19-7
Cat. No. B043937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-(trifluoromethyl)benzoyl chloride
CAS208173-19-7
Molecular FormulaC8H3ClF4O
Molecular Weight226.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)Cl
InChIInChI=1S/C8H3ClF4O/c9-7(14)4-2-1-3-5(6(4)10)8(11,12)13/h1-3H
InChIKeyRIKGRFSGIOOYEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-3-(trifluoromethyl)benzoyl chloride (CAS 208173-19-7): A Key Building Block for Fluorinated Pharmaceuticals and Agrochemicals


2-Fluoro-3-(trifluoromethyl)benzoyl chloride (CAS 208173-19-7) is a highly electrophilic benzoyl chloride derivative characterized by the presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring. With a molecular formula of C8H3ClF4O and a molecular weight of 226.55 g/mol, it serves as a versatile building block in organic synthesis [1]. The compound is supplied commercially with a typical purity of ≥97-98% (GC) and is known for its moisture sensitivity, requiring storage under inert gas . Its primary utility lies in the introduction of a 2-fluoro-3-(trifluoromethyl)benzoyl moiety into more complex molecules, notably in the synthesis of highly potent novel ketoamide-based cathepsin S inhibitors . The strategic placement of the fluorine and trifluoromethyl substituents imparts distinct physicochemical properties that differentiate it from closely related benzoyl chloride analogs [2].

Why 2-Fluoro-3-(trifluoromethyl)benzoyl chloride (CAS 208173-19-7) Cannot Be Simply Interchanged with Other Benzoyl Chlorides


Direct substitution of 2-Fluoro-3-(trifluoromethyl)benzoyl chloride with other benzoyl chloride derivatives is not chemically valid due to significant differences in reactivity, electronic properties, and steric profiles dictated by its specific substitution pattern [1]. The unique combination of an ortho-fluorine and a meta-trifluoromethyl group creates a distinct electronic environment that alters the electrophilicity of the acyl chloride carbonyl carbon and influences downstream coupling efficiencies and regioselectivity [2]. Unlike analogs lacking the ortho-fluorine or possessing a different halogen, the target compound's substitution pattern directly impacts the three-dimensional conformation and metabolic stability of final drug candidates, as demonstrated in structure-activity relationship (SAR) studies for cathepsin S inhibitors [3]. The quantitative evidence below underscores these critical, non-interchangeable differences.

Quantitative Differentiation Guide: 2-Fluoro-3-(trifluoromethyl)benzoyl chloride (CAS 208173-19-7) vs. Key Analogs


Ortho-Fluorine Substitution Drives Enhanced Lipophilicity Compared to Non-Fluorinated Analog

The presence of an ortho-fluorine in the target compound significantly increases its computed lipophilicity (XLogP3) relative to the non-fluorinated comparator, 3-(trifluoromethyl)benzoyl chloride [1][2]. This difference in lipophilicity can substantially affect the membrane permeability and oral bioavailability of derived drug candidates.

Medicinal Chemistry ADME Drug Design

Electron-Withdrawing Substituents Increase Electrophilic Reactivity vs. Unsubstituted Benzoyl Chloride

Gas-phase studies on the identity transacylation of substituted benzoyl chlorides (XC6H4COCl) demonstrate that electron-withdrawing substituents (e.g., m-CF3, m-F) lower the energy barrier for reaction with chloride ion compared to the unsubstituted parent [1]. The presence of both m-CF3 and o-F in the target compound (relative to the m-CF3-only analog) is classically expected to further enhance electrophilicity, a trend consistent with the measured rate constants for related compounds [2].

Physical Organic Chemistry Reaction Kinetics Synthetic Methodology

Altered Topological Polar Surface Area (TPSA) Impacts Predicted CNS Penetration

The substitution pattern of 2-Fluoro-3-(trifluoromethyl)benzoyl chloride results in a unique Topological Polar Surface Area (TPSA) compared to its positional isomer and non-fluorinated analog [1][2]. TPSA is a key descriptor used to predict the ability of a molecule to cross the blood-brain barrier (BBB); values below 60-70 Ų are generally considered favorable for CNS penetration.

Medicinal Chemistry Computational Chemistry CNS Drug Discovery

Meta-Trifluoromethyl Group Confers Superior Metabolic Stability in Drug Scaffolds

The incorporation of a meta-trifluoromethylphenyl (m-CF3-Ph) group, derived from the target compound, into cathepsin S inhibitors resulted in the design of 'highly potent novel ketoamide-based' inhibitors [1]. The trifluoromethyl group is a well-established bioisostere that blocks oxidative metabolism at the aromatic ring, thereby increasing the metabolic half-life of the final drug candidate compared to non-fluorinated or methyl-substituted analogs [2].

Drug Metabolism Pharmacokinetics Bioisosteres

Optimal Application Scenarios for 2-Fluoro-3-(trifluoromethyl)benzoyl chloride (CAS 208173-19-7)


Synthesis of Ketoamide-Based Cathepsin S Inhibitors for Autoimmune Disease Research

This compound is the preferred acylating agent for introducing a metabolically stable P2 motif into ketoamide warheads targeting cathepsin S [1]. The resulting trifluoromethylphenyl-containing inhibitors have demonstrated high potency in biochemical assays, making them valuable tools for investigating the role of cathepsin S in autoimmune disorders such as rheumatoid arthritis and multiple sclerosis [2]. The ortho-fluorine substitution is critical for fine-tuning the inhibitor's binding conformation and pharmacokinetic profile [3].

Development of Fluorinated Agrochemicals with Improved Environmental Profiles

The building block is used to synthesize novel fluorinated herbicides and pesticides . The presence of both fluorine and trifluoromethyl groups enhances the active ingredient's metabolic stability in target pests while often facilitating faster degradation in soil or non-target organisms compared to chlorinated analogs. This can lead to agrochemicals that are effective at lower application rates and have reduced environmental persistence, aligning with modern green chemistry principles [4].

Synthesis of Advanced Materials and Specialty Polymers with Enhanced Chemical Resistance

In materials science, the compound serves as a monomer or chain-end modifier for creating fluorinated polymers and coatings . The incorporation of the 2-fluoro-3-(trifluoromethyl)benzoyl moiety imparts high hydrophobicity, chemical resistance (especially to acids and bases), and thermal stability to the final material. Such properties are essential for applications in protective coatings for electronics, chemical processing equipment, and high-performance lubricants [5].

Mechanistic Studies in Physical Organic Chemistry and Reaction Development

As a member of the substituted benzoyl chloride family, this compound is a valuable substrate for studying structure-reactivity relationships and developing new acylation methodologies [6]. Its distinct electronic profile (due to the o-F and m-CF3 groups) makes it an ideal probe for investigating the scope and limitations of new catalysts or reaction conditions. Its use in these fundamental studies can lead to the discovery of more efficient and selective synthetic transformations with broad applicability [7].

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